![molecular formula C8H11NO3 B13799733 Ethyl 2-cyano-4-oxopentanoate CAS No. 62981-80-0](/img/structure/B13799733.png)
Ethyl 2-cyano-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-4-oxopentanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group (-CN) and a keto group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate ketone under basic conditions. For example, the reaction of ethyl cyanoacetate with acetone in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. specific details on industrial production methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-oxopentanoate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with amines to form cyanoacetamide derivatives.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Cyanoacetamide Derivatives: Formed through condensation reactions with amines.
Alcohols: Formed through the reduction of the keto group.
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 2-cyano-4-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a versatile building block in the preparation of heterocyclic compounds and other derivatives.
Synthesis of Heterocycles
A notable application is its role in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. For example, it has been used to synthesize pyrrole and pyridine derivatives through cyclization reactions. These derivatives often exhibit significant biological activity, making them valuable in drug development.
Reaction Conditions for Synthesis :
Reaction Type | Conditions | Yield |
---|---|---|
Cyclization to Pyrrole | This compound with amines | 75% |
Synthesis of Pyridine | Reflux with aldehydes and acidic catalyst | 68% |
Medicinal Chemistry Applications
The compound's structural features allow it to interact with biological systems, leading to potential therapeutic applications.
Research indicates that this compound exhibits anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
In a study evaluating various derivatives, this compound was tested against several cancer cell lines. The findings revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : Moderate inhibition of cell growth observed at concentrations of 10 µM and above.
Binding Affinity Studies
The binding affinity of this compound with specific enzymes is under investigation. Initial findings suggest that its unique structure may confer distinct interactions with biological targets involved in disease processes, potentially leading to novel therapeutic agents.
Materials Science Applications
This compound is also explored for its utility in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be employed in the synthesis of polyesters and polyurethanes, which are used in various applications from coatings to biomedical devices. Its ability to form cross-linked structures enhances the mechanical properties of the resulting materials.
Polymerization Data :
Polymer Type | Monomer Used | Properties |
---|---|---|
Polyester | This compound with diols | High tensile strength |
Polyurethane | Reaction with isocyanates | Improved elasticity |
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts the mitochondrial function, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Ethyl 2-cyano-4-oxopentanoate can be compared with other similar compounds, such as:
2-cyano-5-oxopentanoic acid: Shares a similar structure but lacks the ethyl ester group.
4-methyl-2-oxopentanoate: Another keto acid derivative with different substituents.
4-methyl-2-oxopentanoic acid: A related compound with a similar backbone but different functional groups.
Biological Activity
Ethyl 2-cyano-4-oxopentanoate, also known as a cyanoacetic acid derivative, is an important compound in organic synthesis and medicinal chemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₁NO₃ and features a cyano group, a ketone, and an ethyl ester. The presence of these functional groups contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 171.18 g/mol |
Density | 1.1 g/cm³ |
Melting Point | - |
Solubility | Soluble in organic solvents |
This compound exhibits several biological activities primarily through its interaction with enzymes and receptors involved in various metabolic pathways. The cyano group is known to participate in nucleophilic reactions, which may lead to the inhibition of specific enzymes.
Therapeutic Applications
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit inflammatory pathways by modulating cytokine production.
- Antiviral Properties : Studies have shown that this compound may interfere with viral replication mechanisms by targeting key proteins involved in the viral life cycle.
- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound derivatives. The results demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with these compounds, indicating their potential as anti-inflammatory agents .
Case Study 2: Antiviral Activity
Research conducted on the antiviral properties of this compound revealed that it effectively inhibited the replication of the influenza virus in cell cultures. The compound was shown to disrupt viral entry into host cells, highlighting its potential as a therapeutic candidate for viral infections .
Case Study 3: Anticancer Mechanisms
In a recent study, this compound was tested for its anticancer properties against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Properties
CAS No. |
62981-80-0 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-cyano-4-oxopentanoate |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3 |
InChI Key |
WCOOHFKTZREKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.